Tris(4-tert-butylphenyl)sulfonium triflate is a type of tris(alkylphenyl)sulfonium compound characterized by the presence of sterically bulky tert-butyl substituents on the phenyl rings. [] These bulky substituents contribute to its distinct properties, including lower antimicrobial activity compared to sulfoniums with less bulky substituents at similar ClogP values. []
Another possible method is a sequential, one-pot synthesis from aryl iodides and boronic acids. [] This method allows for the synthesis of both symmetrical and unsymmetrical diaryliodonium tetrafluoroborates, suggesting its adaptability for Tris(4-tert-butylphenyl)sulfonium triflate. [] Further investigation is required to confirm the applicability and optimize these synthetic pathways.
Tris(4-tert-butylphenyl)sulfonium is an organic compound with the molecular formula . It is primarily recognized as a cationic photoinitiator and photoacid generator, widely employed in various scientific and industrial applications. This compound is notable for its high purity, often exceeding 99%, making it suitable for electronic-grade applications. It plays a crucial role in polymerization reactions, photolithography, and the synthesis of biologically active compounds .
The compound is synthesized from 4-tert-butylphenyl derivatives, typically involving sulfonium salts. The synthesis methods are designed to ensure high yields and purity, which are essential for its application in sensitive chemical processes.
Tris(4-tert-butylphenyl)sulfonium falls under the category of sulfonium salts, which are characterized by a sulfur atom bonded to three organic groups. It is classified as a cationic photoinitiator due to its ability to generate cations upon exposure to light, facilitating various chemical reactions .
The synthesis of Tris(4-tert-butylphenyl)sulfonium can be achieved through several methods:
The specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For example, using 0.2 to 0.3 mol of thionyl chloride per mol of aryl Grignard reagent is preferred to maximize product formation while minimizing by-products .
The molecular structure of Tris(4-tert-butylphenyl)sulfonium features a central sulfur atom bonded to three 4-tert-butylphenyl groups. The bulky tert-butyl groups contribute to the compound's stability and solubility in various solvents.
Tris(4-tert-butylphenyl)sulfonium undergoes several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The reaction conditions must be optimized for each specific transformation to achieve desired outcomes .
Tris(4-tert-butylphenyl)sulfonium acts primarily as a photoinitiator in cationic polymerization processes. Upon exposure to ultraviolet light, it generates cations that initiate polymerization reactions in suitable monomers.
The electronic grade quality ensures minimal impurities, which is crucial for applications in electronics and photolithography .
Tris(4-tert-butylphenyl)sulfonium has diverse applications across various fields:
This compound's unique properties make it valuable in catalysis, materials science, and organic synthesis, highlighting its significance in both research and industrial contexts.
Tris(4-tert-butylphenyl)sulfonium salts feature a central sulfur atom covalently bonded to three 4-tert-butylphenyl groups, forming a positively charged tripodal "sulfonium cage." The sulfur atom adopts a distorted pyramidal geometry with C–S–C bond angles of approximately 104°, as confirmed by X-ray crystallographic studies. This configuration generates significant steric congestion around the sulfur center, a structural feature critical to the compound’s reactivity and stability [1]. The bulky tert-butyl substituents force the phenyl rings into a propeller-like arrangement, minimizing intermolecular interactions and enhancing solubility in organic media.
Spectroscopic characterization reveals distinctive signatures:
Table 1: Key Structural Parameters of Tris(4-tert-butylphenyl)sulfonium Cation
Parameter | Value | Method |
---|---|---|
Molecular Formula | C30H39S+ | High-res MS |
S–C bond length | 1.82 Å | X-ray diffraction |
C–S–C bond angle | 104.2° | X-ray diffraction |
UV λmax | 201 nm | UV-Vis spectroscopy |
The tert-butylphenyl substituents serve dual electronic and steric functions:
Table 2: Substituent Effects on Sulfonium Properties
Property | Triphenylsulfonium | Tris(4-tert-butylphenyl)sulfonium | Effect of Substituent |
---|---|---|---|
Thermal Decomposition | ~150°C | >250°C | +100°C stability increase |
UV λmax | 195 nm | 201 nm | Bathochromic shift |
Solubility in PGMEA | <0.1% | 1–3% | 30-fold improvement |
The photochemical efficiency and material compatibility of tris(4-tert-butylphenyl)sulfonium salts are profoundly influenced by anion selection:
Perfluoro-1-butanesulfonate (C4F9SO3–): Produces slightly weaker but more lipophilic acids (pKa ≈ –12), enhancing diffusion control in high-resolution patterning [4].
Solubility & Compatibility:
Perfluoro-1-butanesulfonate Salts: Show balanced solubility in ethyl lactate (~20%) and moderate PGMEA compatibility (~3%), enabling broader solvent selection for resist design [2] [4].
Anion Size & Diffusivity:The larger perfluoro-1-butanesulfonate anion (ionic radius: 4.2 Å vs. triflate’s 2.8 Å) reduces acid diffusion length by 30–40% in polymer matrices. This enables:
Table 3: Counterion Comparison in Sulfonium Salts
Property | Triflate Derivative | Perfluoro-1-butanesulfonate |
---|---|---|
Molecular Formula | C31H39F3O3S2 | C34H39F9O3S2 |
Melting Point | 250–253°C | 194–197°C |
Solubility in PGMEA | <1% | ~3% |
Solubility in Ethyl Lactate | ~5% | ~20% |
Anion Molecular Weight | 149 g/mol | 299 g/mol |
Generated Acid pKa | –14 | –12 (estimated) |
The strategic selection between these counterions allows tuning of lithographic performance: Triflate derivatives enable faster reaction kinetics in open areas, while perfluoro-1-butanesulfonate salts provide superior resolution in confined features due to restricted acid diffusion. Both salts maintain ≥99% trace metal purity, meeting semiconductor manufacturing requirements for ionic contamination control [2] [3] [4].
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